Ketoconazole

Catalog No.
S531707
CAS No.
65277-42-1
M.F
C26H28Cl2N4O4
M. Wt
531.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketoconazole

CAS Number

65277-42-1

Product Name

Ketoconazole

IUPAC Name

1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1

InChI Key

XMAYWYJOQHXEEK-OZXSUGGESA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Solubility

In water, 0.29 mg/L at 20 °C (est)
0.0866 mg/L
Solubility in water: none

Synonyms

Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Description

The exact mass of the compound Ketoconazole is 530.1488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.29 mg/l at 20 °c (est)0.0866 mg/lsolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757081. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. It belongs to the ontological category of cis-1-acetyl-4-(4-\{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy\}phenyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ketoconazole is a synthetic antifungal medication belonging to the azole class []. It was first developed in the 1970s and has since become a valuable tool for treating various fungal infections. Its significance lies in its effectiveness against a broad spectrum of fungi, including those causing serious systemic infections.


Molecular Structure Analysis

Ketoconazole has a unique bicyclic structure consisting of two fused imidazole rings. Key features include:

  • Two nitrogen atoms within the imidazole rings, which contribute to its antifungal activity [].
  • A ketone functional group (C=O), which plays a role in its absorption and metabolism [].
  • An asymmetric carbon atom, resulting in two enantiomers with slightly different properties [].

Chemical Reactions Analysis

The synthesis of Ketoconazole is a complex multi-step process typically involving the condensation of various precursor molecules []. Due to the proprietary nature of the manufacturing process, specific details are not publicly available.

Ketoconazole undergoes decomposition in the presence of light and moisture. This necessitates storage in light-resistant containers.


Physical And Chemical Properties Analysis

  • Melting point: 159 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform []
  • pKa: 2.8 and 6.1 (due to the two nitrogen atoms) []

Ketoconazole's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, Ketoconazole weakens the fungal cell wall, leading to cell death.

Ketoconazole is generally well-tolerated, but side effects like nausea, vomiting, and abdominal pain can occur. More serious concerns include:

  • Liver toxicity: In rare cases, Ketoconazole can cause liver damage. Liver function tests are recommended during treatment.
  • Drug interactions: Ketoconazole can interact with several medications, potentially increasing their blood levels and causing adverse effects. Careful monitoring and dose adjustments might be necessary when used with other drugs.

Antifungal Properties

Ketoconazole is primarily known for its antifungal properties. It works by disrupting the fungal cell wall, specifically targeting a substance called ergosterol. Ergosterol is essential for the fungus to maintain its cell wall structure and function. By inhibiting the production of ergosterol, ketoconazole weakens the cell wall, leading to the death of the fungus PubMed Central article on the effect of Ketoconazole shampoo: . This mechanism makes ketoconazole effective against a broad spectrum of fungal infections, including:

  • Tinea infections (ringworm)
  • Blastomycosis
  • Candidiasis (thrush)
  • Histoplasmosis

Potential Anti-inflammatory Effects

Recent research suggests that ketoconazole may have anti-inflammatory properties in addition to its antifungal activity. This is particularly interesting for conditions like seborrheic dermatitis, where inflammation plays a role alongside fungal overgrowth. Studies have shown that ketoconazole shampoo can improve hair density and reduce scalp inflammation in patients with androgenic alopecia (hair loss) PubMed Central article on Pilot Study of 15 Patients Receiving a New Treatment Regimen for Androgenic Alopecia: . However, further research is needed to fully understand the anti-inflammatory effects of ketoconazole and its potential applications in various inflammatory skin conditions.

Other Areas of Investigation

Researchers are also exploring the potential use of ketoconazole in other areas:

  • Cancer: Some studies suggest that ketoconazole may have anti-tumor effects, but more research is needed to determine its efficacy and safety in cancer treatment.
  • ** Cushing's syndrome**: Ketoconazole can inhibit the production of cortisol, a hormone involved in this hormonal disorder. However, due to potential side effects, it is not a first-line treatment for Cushing's syndrome.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
COLOURLESS CRYSTALS OR POWDER.

Color/Form

Crystals from 4-methylpentanone

XLogP3

4.3

Exact Mass

530.1488

LogP

4.35 (LogP)
log Kow = 4.34
4.35

Appearance

White to off-white crystalline powder.

Melting Point

146.0 °C
146 °C
148-152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2DJ8R0NT7K

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Ketoconazole is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.
Ketoconazole HRA is indicated for the treatment of endogenous Cushing's syndrome in adults and adolescents above the age of 12 years.

Livertox Summary

Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.

Drug Classes

Antifungal Agents

Therapeutic Uses

Antifungal agents
Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Nizoral (ketoconazole) Tablets are indicated for the treatment of the following systemic fungal infections in patients who have failed or who are intolerant to other therapies: blastomycosis, coccidioidomycosis, histoplasmosis, chromomycosis, and paracoccidioidomycosis. Nizoral Tablets should not be used for fungal meningitis because it penetrates poorly into the cerebrospinal fluid. /Included in US product label/
Oral ketoconazole has been used for the palliative treatment of Cushing's syndrome (hypercortisolism), including adrenocortical hyperfunction associated with adrenal or pituitary adenoma or ectopic corticotropin-secreting tumors. Based on ketoconazole's endocrine effects, the drug has been used in the treatment of advanced prostatic carcinoma. Safety and efficacy of ketoconazole have not been established for either of these indications. Oral ketoconazole also has been used in the treatment of hypercalcemia in patients with sarcoidosis and the treatment of tuberculosis-associated hypercalcemia and idiopathic infantile hypercalcemia and hypercalciuria. /NOT included in US product label/
Ketoconazole has been used for the treatment of sporotrichosis caused by Sporothrix schenckii; however, the drug is not recommended since it is less effective and associated with more adverse effects than some other azoles. Oral itraconazole is considered the drug of choice for the treatment of cutaneous, lymphocutaneous, or mild pulmonary or osteoarticular sporotrichosis and for follow-up therapy in more severe infections after a response has been obtained with IV amphotericin B. /NOT included in US product label/
Because of ketoconazole's ability to inhibit testicular and adrenal steroid synthesis, the drug has been used in the treatment of advanced prostatic carcinoma. Ketoconazole has been used as a first-line agent in a few patients, but usually has been used as second-line hormonal therapy in patients with stage IV recurrent prostatic cancer. A limited number of patients with androgen-independent prostatic cancer have received ketoconazole in conjunction with doxorubicin. Ketoconazole has been used effectively as an adjunct in the acute management of disseminated intravascular coagulation (DIC) associated with prostatic carcinoma in a limited number of patients. Safety and efficacy of ketoconazole for the treatment of advanced prostate cancer have not been established and the drug is not labeled by the FDA for this use. /NOT included in US product label/
Oral ketoconazole has been used in conjunction with topical anti-infective agents (e.g., miconazole, neomycin, metronidazole, propamidine isethionate) in the treatment of Acanthamoeba keratitis. Optimum therapy for Acanthamoeba keratitis remains to be clearly established, but prolonged local and systemic therapy with multiple anti-infective agents and, often, surgical treatment (e.g., penetrating keratoplasty) are usually required. A regimen of oral ketoconazole, rifampin, and co-trimoxazole has been used successfully for the treatment of chronic Acanthamoeba meningitis in several immunocompetent children. /NOT included in US product label/
Ketoconazole has been effective in a few adolescents for the treatment of tuberculosis-associated hypercalcemia. Ketoconazole also has been effective in a few infants for the treatment of idiopathic infantile hypercalcemia and hypercalciuria. /NOT included in US product label/
Ketoconazole has been used with some success for the treatment of hypercalcemia in adults with sarcoidosis. By competitively inhibiting synthesis of 1,25-dihydroxyvitamin D, ketoconazole may reduce elevated serum concentrations of the vitamin that apparently may contribute to sarcoidosis-associated hypercalcemia. Ketoconazole has been shown to produce a dose-dependent decrease in serum 1,25-dihydroxyvitamin D concentrations in healthy individuals and hypercalcemic patients with primary hyperparathyroidism. However, while ketoconazole generally decreases serum concentrations of the vitamin, the drug has reduced serum calcium concentrations in some, but not all, patients with sarcoidosis-associated hypercalcemia. In addition, hypercalcemia and increased serum 1,25-dihydroxyvitamin D concentrations may recur when ketoconazole dosage is decreased or the drug discontinued. Corticosteroids generally are considered first-line treatment of sarcoidosis-associated hypercalcemia; ketoconazole is considered an alternative in patients who fail to respond to or cannot tolerate corticosteroids. /NOT included in US product label/
Although further study is needed, ketoconazole has been used with some success in a limited number of patients for the treatment of dysfunctional hirsutism and in a limited number of boys for the treatment of precocious puberty. /NOT included in US product label/
Although oral ketoconazole has been used for the treatment of certain Candida infections (e.g., oropharyngeal and/or esophageal candidiasis, vulvovaginal candidiasis, candiduria, chronic mucocutaneous candidiasis) and the treatment of dermatophyte infections (e.g., tinea capitis, tinea corporis, tinea pedis, tinea unguium [onychomycosis]), the drug is no longer recommended and no longer labeled by the US Food and Drug Administration (FDA) for these uses. /NOT included in US product label/
/Ketoconazole/ ... also has been used effectively for the topical treatment of tinea manuum caused by Trichophyton and tinea corporis caused by Microsporum. Like other imidazole derivatives (e.g., clotrimazole, econazole, miconazole, oxiconazole, sulconazole) and ciclopirox olamine, ketoconazole has an advantage over some other topical antifungal agents (e.g., nystatin, tolnaftate) in the treatment of mixed infections or for empiric treatment pending identification of the causative organism since the drug is active against both dermatophytes and Candida. /NOT included in US product label/
Ketoconazole is used topically as a 2% cream for the treatment of cutaneous candidiasis caused by C. albicans. Like other imidazole derivatives (e.g., clotrimazole, econazole, miconazole, oxiconazole, sulconazole) and ciclopirox olamine, ketoconazole has an advantage over some other topical antifungals (e.g., nystatin, tolnaftate) in the treatment of mixed infections or for empiric treatment pending identification of the causative organism since the drug is active against both dermatophytes and Candida. /Included in US product label/
Ketoconazole is used topically for the treatment of seborrheic dermatitis, including seborrheic dermatitis of the scalp. Ketoconazole also is used topically for self-medication for the reduction of flaking, scaling, and itching associated with dandruff. /Included in US product label/
Ketoconazole is used topically as a 2% cream or 2% shampoo for the treatment of pityriasis (tinea) versicolor, a superficial infection caused by or presumed to be caused by Malassezia furfur. /Included in US product label/
An extemporaneously prepared ophthalmic suspension containing ketoconazole 2% has been used with some success in a limited number of patients for the topical treatment of fungal keratitis caused by Alternaria, Aspergillus, Fusarium, or Mycelia sterilia. However, in rabbits, ketoconazole has generally been ineffective for the topical treatment of Aspergillus fumigatus keratitis or C. albicans corneal infections. /NOT included in US product label/
Ketoconazole 2% cream has been used with good results in combination with a topical corticosteroid (beclomethasone dipropionate or clobetasone butyrate) and an antibacterial agent (fusidate sodium) for the treatment of a variety of dermatoses that frequently involve fungal or bacterial superinfections (e.g., atopic dermatitis, diaper rash, eczema, folliculitis, impetigo, intertrigo, lichenoid dermatitis, psoriasis. /NOT included in US product label/
Ketoconazole is used topically as a 2% cream for the treatment of tinea corporis, tinea cruris, and tinea pedis caused by Epidermophyton floccosum, Trichophyton mentagrophytes, or T. rubrum. ... Like other imidazole derivatives (e.g., clotrimazole, econazole, miconazole, oxiconazole, sulconazole) and ciclopirox olamine, ketoconazole has an advantage over some other topical antifungal agents (e.g., nystatin, tolnaftate) in the treatment of mixed infections or for empiric treatment pending identification of the causative organism since the drug is active against both dermatophytes and Candida. /Included in US product label/
MEDICATION (VET) Ketoconazole is a synthetic, broad-spectrum antifungal drug belonging to the imidazole family. It is a potent inhibitor of ergosterol (a main membrane lipid of fungi) synthesis. Fungal cells are thus unable to maintain the integrity of plasma membranes, which leads to cell wall rupture. Because the therapeutic effect of ketoconazole is delayed, amphotericin B is often used in combination for cases of serious systemic disease. For dermatophytosis, ketoconazole is active against Trichophyton verrucosum, T equinum, T mentagrophytes, Microsporum canis, and M nanum. It is also active against the yeast Malassezia pachydermatis and Cryptococcus neoformans ... . Coccidioidomycosis responds better to ketoconazole than to amphotericin B in many instances, with a minimal treatment period of 12 mo in animals with disseminated disease. Blastomycosis, histoplasmosis, and cryptococcosis may be treated with a combination of ketoconazole and amphotericin B (the combination is not more effective than the latter alone, but there are fewer nephrotoxic signs). For blastomycosis ... amphotericin B is combined with ketoconazole ... . For histoplasmosis, amphotericin B ... is combined with ketoconazole ... .

Pharmacology

Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)

MeSH Pharmacological Classification

14-alpha Demethylase Inhibitors

ATC Code

J02AB02
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC08 - Ketoconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF11 - Ketoconazole
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AB - Imidazole derivatives
J02AB02 - Ketoconazole

Mechanism of Action

Preliminary data suggests that DIO-902 increases insulin sensitivity by lowering cortisol levels. The primary mechanism of action is via inhibition of the 11-β-hydroxylase enzyme, the terminal step in cortisol synthesis in the adrenal gland. DIO-902 has also been shown to lower total and LDL-cholesterol by inhibiting 14-α-demethylase, a key enzyme in cholesterol synthesis. In combination with a typical glucose-lowering agent, such as metformin, DIO-902 may enhance glucose control and improve total and LDL-cholesterol. [DiObex Press Release]
Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane.
Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.

Vapor Pressure

6.41X10-14 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

65277-42-1

Wikipedia

(2R,4S)-ketoconazole
Ketoconazole

FDA Medication Guides

Nizoral
Ketoconazole
TABLET;ORAL
JANSSEN PHARMS
02/25/2014

Drug Warnings

/BOXED WARNING/ WARNING. Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Hepatotoxicity: Serious hepatotoxicity, including cases with a fatal outcome or requiring liver transplantation has occurred with the use of oral ketoconazole. Some patients had no obvious risk factors for liver disease. Patients receiving this drug should be informed by the physician of the risk and should be closely monitored. QT Prolongation and Drug Interactions Leading to QT Prolongation: Co-administration of the following drugs with ketoconazole is contraindicated: dofetilide, quinidine, pimozide, cisapride, methadone, disopyramide, dronedarone, ranolazine. Ketoconazole can cause elevated plasma concentrations of these drugs and may prolong QT intervals, sometimes resulting in life-threatening ventricular dysrhythmias such as torsades de pointes.
Transient increases in serum AST, ALT, and alkaline phosphatase concentrations may occur during ketoconazole therapy. Serious hepatotoxicity has occurred in patients receiving oral ketoconazole, including cases that were fatal or required liver transplantation. Hepatotoxicity may be hepatocellular (in most cases), cholestatic, or a mixed pattern of injury. Although ketoconazole-induced hepatotoxicity usually is reversible following discontinuance of the drug, recovery may take several months and rarely death has occurred. Symptomatic hepatotoxicity usually is apparent within the first few months of ketoconazole therapy, but occasionally may be apparent within the first week of therapy. Some patients with ketoconazole-induced hepatotoxicity had no obvious risk factors for liver disease. Serious hepatotoxicity has been reported in patients receiving high oral ketoconazole dosage for short treatment durations and in patients receiving low oral dosage of the drug for long durations. Many of the reported cases of hepatotoxicity occurred in patients who received the drug for the treatment of tinea unguium (onychomycosi or the treatment of chronic, refractory dermatophytoses. Ketoconazole-induced hepatitis has been reported in some children.
Coadministration of a number of CYP3A4 substrates such as dofetilide, quinidine cisapride and pimozide is contraindicated with Nizoral Tablets. Coadministration with ketoconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both therapeutic and adverse effects to such an extent that a potentially serious adverse reaction may occur. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and sometimes resulting in life-threatening ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia. Additionally, the following other drugs are contraindicated with Nizoral Tablets: methadone, disopyramide, dronedarone, ergot alkaloids such as dihydroergotamine, ergometrine, ergotamine, methylergometrine, irinotecan, lurasidone, oral midazolam, alprazolam, triazolam, felodipine, nisoldipine, ranolazine, tolvaptan, eplerenone, lovastatin, simvastatin and colchicine.
The use of Nizoral Tablets is contraindicated in patients with acute or chronic liver disease.
For more Drug Warnings (Complete) data for KETOCONAZOLE (46 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of ketoconazole appear to decline in a biphasic manner with a half-life of approximately 2 hours in the initial phase and approximately 8 hours in the terminal phase.
Elimination from plasma is biphasic with a half-life of 2 hours during the first 10 hours and 8 hours thereafter.

Use Classification

Human drugs -> Orphan -> Ketoconazole HRA -> EMA Drug Category
Antimycotics for systemic use -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. Heeres et al., German patent 2804096, eidem, United States of America patents 4144346 and 4223036 (1978, 1979, 1980, all to Janssen).

Analytic Laboratory Methods

Analyte: ketoconazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ketoconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid
Analyte: ketoconazole; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 223 nm and comparison to standards (chemical purity)
Analyte: ketoconazole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for KETOCONAZOLE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC determination in human serum.
Analyte: ketoconazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm; limit of detection: 100-200 ng/mL
Analyte: ketoconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 207 nm; limit of quantitation: 20 ng/mL
Analyte: ketoconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 226 nm; limit of quantitation: 10 ng/mL
For more Clinical Laboratory Methods (Complete) data for KETOCONAZOLE (9 total), please visit the HSDB record page.

Storage Conditions

Store at controlled room temperature 15 deg - 25 °C (59 deg - 77 °F). Protect from moisture.
Ketoconazole topical cream should be stored at a temperature less than 25 °C and should not be frozen. The cream should not be stored at high temperatures (eg, warmer than 37 °C), since creams generally separate at these temperatures. Ketoconazole 2% shampoo should be stored at temperatures not exceeding 25 °C and should be protected from light; the 1% shampoo should be stored between 2-30 °C and should be protected from light and freezing.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Because gastric acidity is necessary for the dissolution and absorption of ketoconazole, concomitant use of drugs that decrease gastric acid output or increase gastric pH (e.g., antacids, antimuscarinics, histamine H2-receptor antagonists, proton-pump inhibitors, sucralfate) may decrease absorption of ketoconazole resulting in decreased plasma concentrations of the antifungal. Concomitant use of antacids, antimuscarinics, histamine H2-receptor antagonists, proton-pump inhibitors (e.g., omeprazole, lanosprazole), or sucralfate is not recommended in patients receiving ketoconazole.
Elevated plasma concentrations of digoxin have been reported in patients receiving ketoconazole. Although it is unclear whether concomitant use of ketoconazole caused these increased concentrations, digoxin concentrations should be monitored closely in patients receiving the antifungal agent.
Like other imidazole derivatives, ketoconazole may enhance the anticoagulant effect of coumarin anticoagulants. When ketoconazole is used concomitantly with these drugs, the anticoagulant effect should be carefully monitored and dosage of the anticoagulant adjusted accordingly.
Concomitant use of mefloquine (single 500-mg dose) and ketoconazole (400 mg once daily for 10 days) in healthy adults increased the mean peak plasma concentration and AUC of mefloquine by 64 and 79%, respectively, and increased the mean elimination half-life of mefloquine from 322 hours to 448 hours. Because of the risk of a potentially fatal prolongation of the corrected QT (QTc) interval, the manufacturer of mefloquine states that ketoconazole should not be used concomitantly with mefloquine or within 15 weeks after the last mefloquine dose.
For more Interactions (Complete) data for KETOCONAZOLE (51 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Gupta AK, Lyons DC. The Rise and Fall of Oral Ketoconazole. J Cutan Med Surg. 2015 Jul-Aug;19(4):352-7. doi: 10.1177/1203475415574970. Epub 2015 Mar 5. Review. PubMed PMID: 25775613.
2: Gupta AK, Daigle D, Foley KA. Drug safety assessment of oral formulations of ketoconazole. Expert Opin Drug Saf. 2015 Feb;14(2):325-34. doi: 10.1517/14740338.2015.983071. Epub 2014 Nov 20. Review. PubMed PMID: 25409549.
3: Greenblatt HK, Greenblatt DJ. Liver injury associated with ketoconazole: review of the published evidence. J Clin Pharmacol. 2014 Dec;54(12):1321-9. doi: 10.1002/jcph.400. Epub 2014 Oct 1. Review. PubMed PMID: 25216238.
4: Gal M, Orly J. Ketoconazole inhibits ovulation as a result of arrest of follicular steroidogenesis in the rat ovary. Clin Med Insights Reprod Health. 2014 Jun 9;8:37-44. doi: 10.4137/CMRH.S15887. eCollection 2014. Review. PubMed PMID: 24987273; PubMed Central PMCID: PMC4071760.
5: Yan JY, Nie XL, Tao QM, Zhan SY, Zhang YD. Ketoconazole associated hepatotoxicity: a systematic review and meta- analysis. Biomed Environ Sci. 2013 Jul;26(7):605-10. doi: 10.3967/0895-3988.2013.07.013. Review. PubMed PMID: 23895707.
6: Greenblatt DJ, Venkatakrishnan K, Harmatz JS, Parent SJ, von Moltke LL. Sources of variability in ketoconazole inhibition of human cytochrome P450 3A in vitro. Xenobiotica. 2010 Oct;40(10):713-20. doi: 10.3109/00498254.2010.506224. Review. PubMed PMID: 20712450.
7: Arakaki R, Welles B. Ketoconazole enantiomer for the treatment of diabetes mellitus. Expert Opin Investig Drugs. 2010 Feb;19(2):185-94. doi: 10.1517/13543780903381411. Review. PubMed PMID: 20047506.
8: Faergemann J, Borgers M, Degreef H. A new ketoconazole topical gel formulation in seborrhoeic dermatitis: an updated review of the mechanism. Expert Opin Pharmacother. 2007 Jun;8(9):1365-71. Review. PubMed PMID: 17563270.
9: Ketoconazole foam--connetics: connetics ketoconazole foam. Drugs R D. 2003;4(5):323-5. Review. PubMed PMID: 12952504.
10: Chakrapee-Sirisuk S, Amornpichetkul K, Visudhiphan S, Sangruchi T, Srimuninnimit V, Sinlarat P. Ketoconazole and Flutamide in the treatment of disseminated intravascular clotting from prostate cancer: a case report and review. J Med Assoc Thai. 2001 Oct;84(10):1495-501. Review. PubMed PMID: 11804262.
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